molecular formula C8H5F3N2O B3130364 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 342816-08-4

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B3130364
CAS No.: 342816-08-4
M. Wt: 202.13 g/mol
InChI Key: KCFLHYNGUDBFEG-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula C8H5F3N2O. This compound is known for its unique chemical properties due to the presence of both a cyano group and a trifluoroethoxy group attached to the pyridine ring. These functional groups impart distinct reactivity and stability to the molecule, making it of interest in various scientific fields.

Scientific Research Applications

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antiproliferative and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique reactivity and stability.

Safety and Hazards

The safety data sheet for a similar compound, “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride”, indicates that it may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Trifluoromethylpyridines are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and many candidates are currently undergoing clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2,2,2-trifluoroethanol with 2-cyanopyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The cyano group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2,2,2-trifluoroethoxy)benzene
  • 2-Cyano-3-(2,2,2-trifluoroethoxy)thiophene
  • 2-Cyano-3-(2,2,2-trifluoroethoxy)pyrimidine

Uniqueness

Compared to similar compounds, 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine stands out due to its pyridine ring, which imparts unique electronic properties and reactivity. The presence of the trifluoroethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-3-13-6(7)4-12/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLHYNGUDBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 680 mg (6.80 mmol) of 2,2,2-trifluoroethanol in 25 mL of THF was added 273 mg (6.83 mmol) of sodium hydride (60% dispersion). After 30 min at room temperature, 822 mg (6.73 mmol) of 2-cyano-3-fluoropyridine in 5 mL THF was added via syringe. The reaction was quenched after 1 h, by the addition of 15% K2CO3 aqueous solution. Concentration gave an oil that was partitioned between water and EtOAc. The layers were separated, the aqueous phase was backwashed with EtOAc (2×), and the combined organic layers were dried (MgSO4) and concentrated to an orange oil. The resultant crude residue was chromatographed on SiO2 using 25:75 EtOAc-hexanes to afford the title compound as a yellow oil: 1H NMR (CDCl3) δ8.43 (d,1H, 4.6 Hz), 7.55 (dd, 1H, 4.6, 8.7 Hz), 7.42 (d, 1H, 8.7 Hz), 4.55 (q, 2H, 7.8 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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